Artemisitene

Description

Dehydroqinghaosu has been reported in Artemisia annua, Artemisia carvifolia, and Artemisia apiacea with data available.

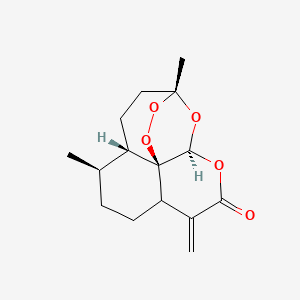

RN given for (3R-(3alpha,5abeta,6beta,8abeta,12beta,12aR*))-isomer; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEBZMMCKFUABB-KPHNHPKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101020-89-7 | |

| Record name | ARTEMISITENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VXA86C8WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Artemisinin from Artemisia annua: A Technical Guide

An in-depth whitepaper for researchers, scientists, and drug development professionals on the pivotal discovery, biosynthetic pathway, and methodologies for the extraction and purification of the potent antimalarial compound, artemisinin.

This technical guide provides a comprehensive overview of the journey of artemisinin, from its historical discovery rooted in traditional Chinese medicine to modern extraction and purification techniques. It is designed to serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

The Landmark Discovery of Artemisinin

The discovery of artemisinin is a remarkable story of perseverance and the integration of traditional knowledge with modern scientific methods. In the 1960s, the emergence of chloroquine-resistant malaria posed a significant global health crisis. In response, the Chinese government launched a secret military program in 1967, known as "Project 523," to discover new antimalarial drugs.[1][2]

A crucial breakthrough in this project was led by Dr. Tu Youyou of the Institute of Chinese Materia Medica.[2] Her team systematically screened thousands of traditional Chinese herbal remedies. Drawing inspiration from ancient texts, particularly Ge Hong's "A Handbook of Prescriptions for Emergency Treatments" from the 4th century, they focused on Artemisia annua (sweet wormwood), known as "qinghao."[3][4] The ancient text mentioned soaking the herb in cold water, which led Tu Youyou to hypothesize that the conventional method of boiling water for extraction was destroying the active compound.[3]

This critical insight led to a pivotal change in the extraction protocol. By using a lower-boiling-point solvent, diethyl ether, at a reduced temperature, her team successfully isolated a neutral extract that demonstrated 100% efficacy against malaria parasites in animal models.[1][2][3] In 1972, the pure crystalline compound was isolated and named "qinghaosu," now known globally as artemisinin.[3] For her groundbreaking discovery, Tu Youyou was awarded the 2015 Nobel Prize in Physiology or Medicine.[3]

The Biosynthetic Pathway of Artemisinin

Artemisinin is a sesquiterpene lactone, and its complex biosynthesis in Artemisia annua involves several enzymatic steps. The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[5][6][7]

These precursors are then condensed to form farnesyl pyrophosphate (FPP), a 15-carbon molecule, by the enzyme farnesyl diphosphate synthase (FPPS).[7][8] FPP is a critical branch-point intermediate in terpenoid biosynthesis. The first committed step in artemisinin biosynthesis is the cyclization of FPP to amorpha-4,11-diene, catalyzed by the enzyme amorpha-4,11-diene synthase (ADS).[5][7]

Following this, a series of oxidation reactions are catalyzed by the cytochrome P450 enzyme CYP71AV1, which converts amorpha-4,11-diene into artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.[8] Further enzymatic steps involving a double-bond reductase (DBR2) and an aldehyde dehydrogenase (ALDH1) lead to the formation of dihydroartemisinic acid, a key precursor to artemisinin.[6] The final conversion of dihydroartemisinic acid to artemisinin is a non-enzymatic, photo-oxidative process.[9]

Experimental Protocols for Isolation and Purification

The isolation and purification of artemisinin from Artemisia annua is a multi-step process. Various techniques have been developed and optimized to maximize yield and purity.

Extraction Methodologies

The initial step involves extracting the crude artemisinin from the dried leaves of the plant. The choice of solvent and extraction method significantly impacts the efficiency and selectivity of the process.

Solvent extraction is the most traditional and widely used method. Non-polar solvents are generally preferred due to the lipophilic nature of artemisinin.

Protocol for Hexane Extraction:

-

Preparation: The dried leaves of Artemisia annua are ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to continuous hot percolation with n-hexane for an extended period (e.g., 48 hours).

-

Concentration: The hexane extract is then concentrated under reduced pressure to yield a crude extract.

Protocol for Low-Temperature Ether Extraction (Tu Youyou's Method):

-

Preparation: Fresh or dried leaves of Artemisia annua are used.

-

Extraction: The plant material is soaked in diethyl ether at a low temperature (below its boiling point of 35°C) to prevent the degradation of the thermally labile artemisinin.

-

Filtration and Concentration: The ether extract is filtered and then concentrated under vacuum to obtain the crude artemisinin.

Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient alternative to traditional solvent extraction. Supercritical CO₂ has the advantage of being non-toxic, non-flammable, and easily removable from the extract.

Protocol for Supercritical CO₂ Extraction:

-

Preparation: Dried and ground Artemisia annua leaves are packed into an extraction vessel.

-

Extraction: Supercritical CO₂ (e.g., at a temperature of 50°C and pressure of 15 MPa) is passed through the plant material. A co-solvent such as methanol (e.g., 3%) may be added to enhance extraction efficiency.[10]

-

Separation: The pressure of the CO₂ is reduced in a separator, causing the artemisinin to precipitate, while the CO₂ is recycled.[11][12]

Purification Techniques

The crude extract obtained from the initial extraction contains various impurities, including chlorophylls, waxes, and other plant metabolites. Therefore, further purification steps are essential to obtain high-purity artemisinin.

Column chromatography is a common method for the purification of artemisinin from the crude extract.

Protocol for Silica Gel Column Chromatography:

-

Preparation of Crude Extract: The crude extract is dissolved in a minimal amount of a suitable solvent.

-

Column Packing: A chromatography column is packed with silica gel as the stationary phase.

-

Loading and Elution: The dissolved crude extract is loaded onto the column. A mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to separate the components.

-

Fraction Collection: Fractions of the eluate are collected and analyzed (e.g., by TLC or HPLC) to identify those containing artemisinin.

-

Concentration: The artemisinin-rich fractions are combined and the solvent is evaporated to yield a more purified product.

Recrystallization is a final purification step to obtain crystalline artemisinin of high purity.

Protocol for Recrystallization:

-

Dissolution: The partially purified artemisinin is dissolved in a suitable solvent or solvent mixture (e.g., ethanol-water azeotrope or a mixture of ethyl acetate and hexane) at an elevated temperature.[9]

-

Decolorization (Optional): Activated carbon may be added to the hot solution to adsorb colored impurities. The solution is then filtered hot to remove the carbon.

-

Crystallization: The hot solution is allowed to cool slowly, causing the artemisinin to crystallize out as the solubility decreases.

-

Isolation and Drying: The crystals are collected by filtration, washed with a cold solvent to remove any remaining impurities, and then dried under vacuum.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. maxapress.com [maxapress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New insights into artemisinin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Chemical structure and properties of Artemisitene

An In-depth Technical Guide on the Chemical Structure and Properties of Artemisitene

Introduction

This compound, also known as dehydroartemisinin, is a natural derivative of artemisinin, a compound renowned for its potent antimalarial properties.[1] Artemisinin and its derivatives are sesquiterpene lactones characterized by a unique endoperoxide bridge, which is crucial for their biological activity.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is an oxidized form of Artemisinin.[1] Its chemical structure is complex, featuring a tetracyclic framework that includes a 1,2,4-trioxane ring system. This endoperoxide bridge is a key structural feature responsible for its biological activity.[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (1R,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.0(4,13).0(8,13)]hexadecan-10-one[3] |

| Systematic Name | 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10(3H)-ONE, OCTAHYDRO-3,6-DIMETHYL-9-METHYLENE-, (3R,5AS,6R,8AS,12S,12AR)-[4] |

| Molecular Formula | C15H20O5[1][4][5] |

| CAS Number | 101020-89-7[1][3] |

| SMILES | C[C@@H]1CC[C@@]2([H])C(=C)C(=O)O[C@@]3([H])[C@]42[C@@]1([H])CC--INVALID-LINK--(O3)OO4.[4] |

| InChI | InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1[4] |

| InChIKey | IGEBZMMCKFUABB-KPHNHPKPSA-N[4] |

This compound possesses a defined stereochemistry with six stereocenters, which is critical for its biological function.[4] The stereochemical configuration has been determined to be absolute.[4] Studies on related artemisinin derivatives have shown that stereochemistry is a crucial factor for their cytotoxic effects.[6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 280.32 g/mol [1][4][5] |

| Appearance | Solid powder[1] |

| Melting Point | 165.0-165.1°C[7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8] Estimated water solubility is 59.65 mg/L @ 25 °C.[9] |

| Purity | >98%[1] |

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, primarily as an antimalarial and anticancer agent.[1]

Antimalarial Activity

The antimalarial action of artemisinin and its derivatives is attributed to the endoperoxide bridge.[2] Inside the malaria parasite, the iron(II) from heme cleaves this bridge, generating reactive oxygen species (ROS) and other free radicals.[10] These highly reactive species then damage parasite proteins and other vital biomolecules, leading to parasite death.[10][11]

Anticancer Activity

This compound has demonstrated selective cytotoxicity against various human cancer cells while showing minimal effect on normal cells.[1] Its anticancer mechanism is multifaceted and involves several signaling pathways:

-

Induction of DNA Damage: this compound can suppress tumorigenesis by inducing DNA double-stranded breaks. This is achieved by deregulating the c-Myc-topoisomerase pathway.[1]

-

Apoptosis Induction: It selectively induces apoptosis (programmed cell death) in cancer cells.[1]

-

c-Myc Destabilization: this compound promotes the ubiquitination of the oncoprotein c-Myc by inducing the E3 ligase NEDD4, leading to c-Myc destabilization.[1]

-

Nrf2 Pathway Activation: It can activate the Nrf2-dependent antioxidant pathway, which has a cytoprotective role in certain contexts.[1]

-

Ferroptosis Induction: Artemisinin and its derivatives can induce ferroptosis, a form of iron-dependent cell death, through the accumulation of lipid peroxides and iron.[12]

The diagram below illustrates a simplified overview of the signaling pathways involved in the anticancer effects of artemisinin derivatives.

References

- 1. medkoo.com [medkoo.com]

- 2. Artemisinin - Wikipedia [en.wikipedia.org]

- 3. This compound | C15H20O5 | CID 11000442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Stereochemistry-dependent cytotoxicity of some artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound |CAS No 101020-89-7 [analyticachemie.in]

- 8. This compound | CAS:101020-89-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound, 101020-89-7 [thegoodscentscompany.com]

- 10. What is the mechanism of Artemisinin? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Wonder Drug: An In-depth Guide to Artemisinin Biosynthesis in Artemisia annua

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisinin, a sesquiterpene lactone endoperoxide isolated from Artemisia annua, is the cornerstone of modern antimalarial therapy. Its unique structure and potent efficacy have driven extensive research into its complex biosynthetic pathway to secure a stable and affordable supply. This technical guide provides a comprehensive overview of the artemisinin biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final active compound. It covers the upstream isoprenoid precursor pathways, the core pathway localized in the plant's glandular trichomes, and the key regulatory mechanisms. This document consolidates quantitative data on enzyme kinetics and metabolite concentrations and provides detailed experimental protocols for key analytical and molecular techniques used in the field. Visual diagrams of the biochemical and logical frameworks are provided to facilitate a deeper understanding of this vital metabolic network.

Introduction

The discovery of artemisinin from the traditional Chinese herb Artemisia annua (sweet wormwood) was a landmark achievement in medicine, providing a powerful weapon against multidrug-resistant malaria. The compound is produced and sequestered in specialized 10-celled glandular secretory trichomes (GSTs) found on the leaves, stems, and flowers of the plant.[1][2] The concentration in the plant is typically low, ranging from 0.1% to 1.4% of the leaf dry weight, which has made its extraction and supply a global challenge.[1][3] Understanding the intricate biosynthetic pathway is therefore critical for developing metabolic engineering and synthetic biology strategies to enhance its production.

This guide delineates the complete pathway, which can be broadly divided into three major stages:

-

Upstream Pathways : The synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), via the cytosolic Mevalonate (MVA) and plastidial Methylerythritol Phosphate (MEP) pathways.

-

Core Sesquiterpenoid Synthesis : The formation of the C15 precursor farnesyl diphosphate (FPP) and its subsequent cyclization and modification into key intermediates.

-

Late-Stage Modifications : The final enzymatic and non-enzymatic steps that lead to the formation of artemisinin.

The Biosynthetic Pathway: From Precursors to Artemisinin

The journey to artemisinin begins with the fundamental building blocks of all terpenoids, IPP and its isomer DMAPP. Both the MVA and MEP pathways contribute to the pool of these precursors.[2][4]

Upstream Isoprenoid Precursor Pathways (MVA & MEP)

In A. annua, IPP and DMAPP are synthesized through two distinct, spatially separated pathways:

-

The Mevalonate (MVA) Pathway : Occurring in the cytosol, this pathway starts from acetyl-CoA. The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a key rate-limiting step in this pathway.[4]

-

The Methylerythritol Phosphate (MEP) Pathway : Localized in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate. Key regulatory enzymes include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[4]

These precursors are then used to form the C15 intermediate, farnesyl diphosphate (FPP), through the action of Farnesyl Diphosphate Synthase (FPS) , which condenses two molecules of IPP with one of DMAPP.[3]

The Core Artemisinin Biosynthetic Pathway

The core pathway, leading from FPP to artemisinin, is primarily localized within the glandular secretory trichomes.[5]

-

Amorpha-4,11-diene Synthase (ADS) : This enzyme catalyzes the first committed and rate-limiting step, the cyclization of the linear FPP into the bicyclic sesquiterpene, amorpha-4,11-diene.[6][7]

-

Cytochrome P450 Monooxygenase (CYP71AV1) : This multi-functional enzyme, in concert with its redox partner Cytochrome P450 Reductase (CPR) , performs a three-step oxidation of amorpha-4,11-diene.[5][8] The sequence is:

-

Amorpha-4,11-diene → Artemisinic Alcohol

-

Artemisinic Alcohol → Artemisinic Aldehyde

-

Artemisinic Aldehyde → Artemisinic Acid

-

-

Artemisinic Aldehyde Δ11(13)-Reductase (DBR2) : This enzyme diverts the pathway towards artemisinin by reducing the C11-C13 double bond of artemisinic aldehyde to form dihydroartemisinic aldehyde.[1][5] This step is crucial; low DBR2 activity leads to the accumulation of artemisinic acid and its derivatives like arteannuin B, characteristic of low-artemisinin chemotypes.[1]

-

Aldehyde Dehydrogenase 1 (ALDH1) : This enzyme catalyzes the oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid (DHAA), the immediate enzymatic precursor to artemisinin.[1][4]

-

Final Non-Enzymatic Conversion : Dihydroartemisinic acid is transported to the subcuticular space of the trichome, where it is converted into artemisinin through a spontaneous, non-enzymatic photo-oxidative reaction involving singlet oxygen.[4][9]

Quantitative Data Presentation

Quantitative analysis of enzyme kinetics and metabolite concentrations is fundamental to understanding pathway flux and identifying bottlenecks for metabolic engineering.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes

| Enzyme | Substrate | K_m_ (µM) | V_max_ (Various Units) | k_cat_ (s⁻¹) | Source(s) |

| ADS (Amorpha-4,11-diene Synthase) | Farnesyl Diphosphate (FPP) | 0.6 - 0.9 | - | - | [6][10] |

| Mg²⁺ | 70 | - | - | [10] | |

| Mn²⁺ | 13 | - | - | [10] | |

| DBR2 (Artemisinic aldehyde Δ11(13)-reductase) | Artemisinic Aldehyde | 11.2 ± 1.2 | 20.3 ± 0.6 (pkat mg⁻¹) | 0.021 | [11] |

| NADPH | 11.9 ± 1.1 | 24.5 ± 0.7 (pkat mg⁻¹) | 0.025 | [11] | |

| NADH | 205.8 ± 18.0 | 17.6 ± 0.7 (pkat mg⁻¹) | 0.018 | [11] |

Note: Kinetic data for CYP71AV1 and ALDH1 are less defined in the literature due to the complexity of membrane-bound P450 assays and broad substrate specificities, respectively.

Table 2: Metabolite Concentrations in A. annua Chemotypes

| Compound | High-Artemisinin Chemotype ('Artemis') | Low-Artemisinin Chemotype ('NCV') | Fold Difference | Source(s) |

| Amorpha-4,11-diene | ~2x higher concentration | Lower concentration | ~2x | [1] |

| Dihydroartemisinic Acid (DHAA) | 24-fold higher concentration | Lower concentration | 24x | [1] |

| Artemisinin | 0.01% - 1.4% of leaf dry weight | Significantly lower | - | [1] |

| Artemisinic Acid (AA) | Low relative content | High relative content | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the artemisinin pathway.

Protocol: Extraction and Quantification of Artemisinin by HPLC-UV

This protocol outlines a standard method for the extraction and quantification of artemisinin from dried leaf material.

1. Materials and Reagents:

-

Dried A. annua leaf powder

-

Toluene or Hexane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Artemisinin standard (≥98% purity)

-

Sonicator bath

-

0.22 µm syringe filters (PTFE)

-

HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Extraction Procedure:

-

Weigh accurately 100 mg of finely ground, dried leaf material into a 15 mL centrifuge tube.

-

Add 10 mL of toluene.

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath for 30 minutes at room temperature.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Carefully collect the supernatant. Filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC Analysis:

-

Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).[12][13]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

UV Detection: 210 nm or 216 nm (due to the lack of a strong chromophore, detection is at the low end of the UV spectrum).[12]

-

Run Time: Approximately 15-20 minutes, ensuring baseline separation of the artemisinin peak.

4. Quantification:

-

Prepare a stock solution of artemisinin standard (e.g., 1 mg/mL in mobile phase).

-

Create a calibration curve by making serial dilutions of the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Inject the standards into the HPLC system and record the peak areas.

-

Plot a graph of peak area versus concentration to generate a linear regression curve.

-

Inject the extracted samples and determine the peak area for artemisinin.

-

Calculate the concentration in the sample using the regression equation from the calibration curve, accounting for the initial weight and extraction volume.

Protocol: Gene Expression Analysis in Trichomes via RT-qPCR

This protocol describes the isolation of trichomes and subsequent analysis of key pathway gene expression.

1. Trichome Isolation (Glass Bead Abrasion Method): [14]

-

Harvest fresh young leaves and immediately freeze them in liquid nitrogen.

-

Place ~5 g of frozen leaves in a pre-chilled beaker. Add ~100 mL of ice-cold trichome isolation buffer (e.g., a sorbitol-based buffer).

-

Add ~20 g of pre-chilled glass beads (1 mm diameter).

-

Gently swirl the beaker for 5-10 minutes on ice. The abrasion will shear the trichomes from the leaf surface.

-

Filter the suspension sequentially through nylon meshes (e.g., 100 µm then 40 µm) to separate trichomes from larger leaf debris. The trichomes will be collected on the final, smaller-pore mesh.

-

Wash the collected trichomes with ice-cold buffer and collect them by centrifugation at low speed (500 x g) at 4°C.

2. RNA Extraction and cDNA Synthesis:

-

Immediately extract total RNA from the trichome pellet using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

3. Quantitative PCR (qPCR):

-

Design or obtain validated qPCR primers for target genes (ADS, CYP71AV1, DBR2, ALDH1) and a stable reference gene (e.g., Ubiquitin or Actin).[1]

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

-

Run the qPCR on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.

Conclusion

The biosynthesis of artemisinin in Artemisia annua is a highly evolved and compartmentalized metabolic pathway. The elucidation of its key enzymes—ADS, CYP71AV1, DBR2, and ALDH1—and their regulation has opened the door to significant advances in metabolic engineering and synthetic biology. By overexpressing key pathway genes or silencing competing pathways, researchers have successfully increased artemisinin yields in the native plant. Furthermore, the entire pathway has been reconstituted in microbial hosts like Saccharomyces cerevisiae, creating a semi-synthetic production platform that promises a more stable and scalable supply chain.[15][16] Continued research, focusing on the intricate regulatory networks and the optimization of heterologous systems, will be paramount in the global effort to make this life-saving drug accessible to all who need it.

References

- 1. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]

- 2. Trichomes + roots + ROS = artemisinin: regulating artemisinin biosynthesis in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotechnological approaches for artemisinin production in Artemisia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amorpha-4,11-diene synthase catalyses the first probable step in artemisinin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis [frontiersin.org]

- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 10. Molecular cloning, expression, and characterization of amorpha-4,11-diene synthase, a key enzyme of artemisinin biosynthesis in Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. harvest.usask.ca [harvest.usask.ca]

- 15. Heterologous biosynthesis of artemisinic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Core Mechanism of Action of Artemisinin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisinin, a sesquiterpene lactone originally isolated from the plant Artemisia annua, and its semi-synthetic derivatives such as Dihydroartemisinin (DHA) and Artesunate (ART), are well-established antimalarial agents.[1][2] A substantial body of evidence now demonstrates their potent and selective anticancer activity across a wide range of cancer cell lines.[1][3][4] This guide elucidates the core molecular mechanisms underpinning the onco-toxicity of artemisinins, focusing on their unique iron-dependent activation, the subsequent generation of cytotoxic reactive oxygen species (ROS), and the induction of multiple cell death pathways, including apoptosis and ferroptosis. It provides a technical overview of key signaling cascades, quantitative efficacy data, and detailed experimental protocols relevant to the study of these compounds.

The Central Mechanism: Iron-Mediated Endoperoxide Bridge Activation and ROS Production

The primary mechanism of artemisinin's anticancer activity hinges on its endoperoxide bridge, which is the active moiety of the molecule.[3][5] The process is initiated by an intracellular, iron-catalyzed cleavage of this bridge, leading to the generation of highly cytotoxic reactive oxygen species (ROS) and carbon-centered radicals.[1][6][7]

Cancer cells exhibit a heightened metabolic rate and rapid proliferation, which necessitates a greater uptake of iron compared to their non-malignant counterparts.[2][6] This is often associated with an upregulation of transferrin receptors on the cell surface, leading to an expanded intracellular labile iron pool.[8] This inherent characteristic of cancer cells creates a vulnerability that artemisinins exploit, providing a basis for their selective toxicity.[2][6]

The activation cascade is particularly prominent within the lysosomes. Artemisinin and its derivatives have been shown to accumulate preferentially in these acidic, iron-rich organelles.[9][10][11] Within the lysosome, they induce the degradation of ferritin, an iron-storage protein, which further increases the concentration of redox-active ferrous iron (Fe²⁺).[9][11][12][13] This localized abundance of Fe²⁺ reacts with the endoperoxide bridge, initiating a Fenton-type reaction that unleashes a torrent of ROS, overwhelming the cell's antioxidant defenses and inflicting widespread damage to critical biomolecules, including lipids, proteins, and DNA.[1][7]

References

- 1. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]

- 4. Frontiers | Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials [frontiersin.org]

- 5. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]

- 6. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Artemisinin and Angiogenesis, Pharmacological Research 48 (2003) [springboard4health.com]

- 9. Artesunate Induces Cell Death in Human Cancer Cells via Enhancing Lysosomal Function and Lysosomal Degradation of Ferritin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Malaria Drug Artesunate Activates Lysosomal Cell Death in Cancer Cells - German Cancer Research Center [dkfz.de]

- 11. Artesunate induces cell death in human cancer cells via enhancing lysosomal function and lysosomal degradation of ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Parasite: A Technical Guide to the Expanding Biological Activities of Artemisitene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisitene (ATT), a derivative of the renowned antimalarial compound artemisinin, is emerging as a molecule of significant interest for its diverse pharmacological activities beyond its traditional application. While the endoperoxide bridge of the artemisinin family is critical for its antimalarial action, recent research has illuminated its potential in oncology, immunology, and virology. This technical guide provides an in-depth overview of the non-malarial biological activities of this compound and its related compounds, focusing on the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development. The evidence suggests that this compound's therapeutic potential is largely mediated through its ability to modulate critical cellular signaling pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis.[1][2]

Anticancer Activities

Artemisinin and its derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines.[3] The proposed mechanism often involves the iron-mediated cleavage of the endoperoxide bridge, leading to the generation of reactive oxygen species (ROS), which induces oxidative stress and subsequent cell death.[4] this compound and related compounds exert their antitumor effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis and metastasis.[3][5]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of artemisinin derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for this compound are not as widely reported as for its parent compounds, the available data for the artemisinin family provide a crucial benchmark for its potential.

| Compound | Cell Line(s) | Cancer Type | IC50 Value(s) | Exposure Time | Citation(s) |

| Artemisinin | A549, H1299 | Lung Cancer | 28.8 µg/mL, 27.2 µg/mL | Not Specified | [5] |

| Dihydroartemisinin (DHA) | PC9, NCI-H1975 | Lung Cancer | 19.68 µM, 7.08 µM | 48 h | [5] |

| Dihydroartemisinin (DHA) | Hep3B, Huh7, PLC/PRF/5, HepG2 | Liver Cancer | 29.4 µM, 32.1 µM, 22.4 µM, 40.2 µM | 24 h | [5] |

| Artemisinin-derived dimer (Compound 15) | BGC-823 | Gastric Cancer | 8.30 µM | Not Specified | [5] |

| Artemisinin Derivatives | J82, T24 | Bladder Cancer | 61.8 nM, 56.9 nM | Not Specified | [5] |

| Artemisinin | General | Cancer | 0.5 to ≥200 µM (Cell-line dependent) | 48 h | [3] |

| Dihydroartemisinin (DHA) | Various | Cancer | 1.20–15.2 µM | Not Specified | [4] |

Key Signaling Pathways in Anticancer Activity

1. PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Artemisinin and its derivatives have been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, thereby suppressing tumor growth.[6][7][8][9]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Materials: 96-well plates, cell culture medium, test compound (this compound), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁵ cells/well) and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be >650 nm.

-

Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

-

2. Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[12]

-

Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Harvest cells (including floating cells from the supernatant) and wash twice with cold PBS.[13]

-

Resuspend cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.[14]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[14]

-

Incubate for 15 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X binding buffer to each tube.[12]

-

Analyze the cells immediately by flow cytometry.

-

Results Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Anti-inflammatory and Antioxidant Activities

This compound exhibits potent anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB, NLRP3 inflammasome, and Nrf2 signaling pathways.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its ubiquitination and degradation. This frees NF-κB (p65/p50 dimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Artemisinin has been shown to inhibit IKK activation, IκBα phosphorylation and degradation, and p65 nuclear translocation.[15][16][17]

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, when activated by cellular stress or pathogens, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been identified as an inhibitor of NLRP3 inflammasome assembly and activation, a process linked to its ability to reduce ROS production.[18][19]

Caption: this compound inhibits NLRP3 inflammasome activation via ROS suppression.

Activation of Nrf2 Antioxidant Pathway

This compound is a novel activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[20] Under basal conditions, Nrf2 is bound by Keap1, which facilitates its ubiquitination and proteasomal degradation. This compound covalently modifies a specific cysteine residue (Cys151) on Keap1.[21][22] This modification prevents Keap1 from targeting Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant genes.[21][22]

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. This compound: a promising natural drug candidate with various biological activities needs to confirm the interactional targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]

- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing artemisinins as neuroprotective agents: a focus on the PI3k/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Artemisinin Suppressed Melanoma Recurrence and Metastasis after Radical Surgery through the KIT/PI3K/AKT Pathway [ijbs.com]

- 8. researchgate.net [researchgate.net]

- 9. Artemisinin Suppressed Melanoma Recurrence and Metastasis after Radical Surgery through the KIT/PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

- 13. scispace.com [scispace.com]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibiting the NLRP3 Inflammasome [mdpi.com]

- 19. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 20. This compound activates the Nrf2-dependent antioxidant response and protects against bleomycin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Keap1 Cystenine 151 as a Potential Target for this compound-Induced Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scienceopen.com [scienceopen.com]

Artemisinin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin, a sesquiterterpene lactone originally isolated from the plant Artemisia annua, and its semi-synthetic derivatives (artesunate, artemether, dihydroartemisinin) are globally recognized as a cornerstone of antimalarial therapy.[1] The discovery of artemisinin by Tu Youyou, for which she was awarded the 2015 Nobel Prize in Physiology or Medicine, has saved millions of lives.[1] Beyond its profound antimalarial activity, a growing body of preclinical and clinical evidence has illuminated the pleiotropic therapeutic potential of this class of compounds. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of artemisinin and its derivatives, focusing on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex molecular pathways involved.

Anticancer Activity

Artemisinin and its derivatives have demonstrated significant cytotoxic and inhibitory effects against a broad spectrum of cancer cell lines and in vivo tumor models.[2] The proposed primary mechanism of action involves the intracellular iron-facilitated cleavage of the endoperoxide bridge, a hallmark of the artemisinin structure, which generates reactive oxygen species (ROS) and leads to oxidative stress-induced cell death.[3] Cancer cells, with their high metabolic rate and increased iron uptake, are particularly susceptible to this mechanism.[3]

Mechanisms of Anticancer Action

The anticancer effects of artemisinins are multifactorial and involve the modulation of several key signaling pathways:

-

Induction of Apoptosis: Artemisinins can induce programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways. This is often mediated by the generation of ROS, leading to mitochondrial membrane depolarization, release of cytochrome c, and activation of caspases.[4][5]

-

Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest at various phases, including G1 and G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[6]

-

Inhibition of Angiogenesis: Artemisinins can suppress the formation of new blood vessels, a process critical for tumor growth and metastasis. This is achieved by inhibiting key angiogenic factors such as vascular endothelial growth factor (VEGF) and downregulating signaling pathways like NF-κB and MAPK.[7][8]

-

Modulation of NF-κB Signaling: The NF-κB pathway plays a crucial role in cancer cell proliferation, survival, and inflammation. Artemisinins have been shown to inhibit NF-κB activation, thereby suppressing the expression of its downstream target genes involved in tumor progression.[9][10]

-

Induction of Ferroptosis: A form of iron-dependent programmed cell death, ferroptosis is another mechanism by which artemisinins exert their anticancer effects. This involves the accumulation of lipid peroxides to lethal levels.[6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of artemisinin and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value | Incubation Time | Reference |

| Artemisinin | A549 (Lung) | 28.8 µg/mL | Not Specified | [6] |

| Artemisinin | H1299 (Lung) | 27.2 µg/mL | Not Specified | [6] |

| Dihydroartemisinin | PC9 (Lung) | 19.68 µM | 48 h | [6] |

| Dihydroartemisinin | NCI-H1975 (Lung) | 7.08 µM | 48 h | [6] |

| Dihydroartemisinin | Hep3B (Liver) | 29.4 µM | 24 h | [6] |

| Dihydroartemisinin | Huh7 (Liver) | 32.1 µM | 24 h | [6] |

| Dihydroartemisinin | PLC/PRF/5 (Liver) | 22.4 µM | 24 h | [6] |

| Dihydroartemisinin | HepG2 (Liver) | 40.2 µM | 24 h | [6] |

| Artesunate | Hela (Cervical) | 15.4 - 49.7 µM | 48 h | [11] |

| Dihydroartemisinin | Hela (Cervical) | 8.5 - 32.9 µM | 48 h | [11] |

| Artesunate | JAR (Chorion) | 15.4 - 49.7 µM | 48 h | [11] |

| Dihydroartemisinin | JAR (Chorion) | 8.5 - 32.9 µM | 48 h | [11] |

| Artesunate | RD (Embryo) | 15.4 - 49.7 µM | 48 h | [11] |

| Dihydroartemisinin | RD (Embryo) | 8.5 - 32.9 µM | 48 h | [11] |

| Artesunate | HO-8910 (Ovarian) | 15.4 - 49.7 µM | 48 h | [11] |

| Dihydroartemisinin | HO-8910 (Ovarian) | 8.5 - 32.9 µM | 48 h | [11] |

Clinical Trials in Oncology

Several clinical trials have investigated the safety and efficacy of artemisinins in cancer patients. A randomized controlled trial in patients with non-small cell lung cancer showed that the combination of artesunate with chemotherapy resulted in a higher disease control rate compared to chemotherapy alone (88.2% vs 72.7%).[12] Another study on colorectal cancer patients found that preoperative oral artesunate was well-tolerated.[13] A phase I trial determined the maximum tolerated dose of IV artesunate in patients with advanced solid tumors to be 18 mg/kg.[14]

Anti-inflammatory and Immunomodulatory Effects

Artemisinin and its derivatives possess potent anti-inflammatory and immunoregulatory properties, making them potential therapeutic agents for autoimmune diseases and other inflammatory conditions.[15]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Cytokines: Artemisinins have been shown to suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[16][17]

-

Modulation of Immune Cells: These compounds can regulate the activity of various immune cells, including T cells, B cells, macrophages, and neutrophils.[3][18]

-

NF-κB Pathway Inhibition: A central mechanism of their anti-inflammatory effect is the inhibition of the NF-κB signaling pathway, which is a master regulator of inflammation.[19][20]

-

MAPK Pathway Modulation: Artemisinins can also modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, such as p38, which are involved in inflammatory responses.[8]

Quantitative Data: In Vitro Anti-inflammatory Effects

The following table summarizes the inhibitory effects of artemisinin extracts on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Extract | Concentration | Inhibition of NO Production | Inhibition of PGE2 Production | Reference |

| Acetone | 100 µg/ml | 83.3% | - | [16][21] |

| Ethanol | 100 µg/ml | - | 83.3% | [16] |

| Methanol | 100 µg/ml | - | 78.4% | [16] |

| Acetone | 100 µg/ml | - | - | [16] |

| Acetone | 100 µg/ml | - | - | [16] |

-

Inhibition of Pro-inflammatory Cytokine Production by Acetone Extract (100 µg/ml):

Antiviral Activity

Artemisinin and its derivatives have demonstrated antiviral activity against a range of viruses, including members of the Herpesviridae family, hepatitis B and C viruses, and more recently, SARS-CoV-2.[22][23]

Mechanisms of Antiviral Action

The antiviral mechanisms of artemisinins are still under investigation but are thought to involve:

-

Inhibition of Viral Replication: These compounds can interfere with various stages of the viral life cycle, including replication.

-

Modulation of Host Cell Pathways: Artemisinins may exert their antiviral effects by modulating host cell signaling pathways that are essential for viral replication, such as the NF-κB pathway.[22]

-

Post-entry Inhibition: Studies on SARS-CoV-2 have suggested that some artemisinin derivatives act at the post-entry step of the viral infection.[22][23]

Quantitative Data: In Vitro Antiviral Efficacy against SARS-CoV-2

The following table presents the half-maximal effective concentration (EC50) values of artemisinin and its derivatives against SARS-CoV-2 in vitro.

| Compound | EC50 Value | Reference |

| Arteannuin B | 10.28 ± 1.12 µM | [22][23] |

| Artesunate | 12.98 ± 5.30 µM | [22][23] |

| Dihydroartemisinin | 13.31 ± 1.24 µM | [22][23] |

| Artemisinin | 151 to at least 208 µg/mL | [24] |

| Artemether | 53–98 µg/mL | [24] |

Neuroprotective Effects

Emerging evidence suggests that artemisinin possesses neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.[25][26]

Mechanisms of Neuroprotection

-

Stimulation of Neuronal Cell Viability: Artemisinin has been shown to enhance the viability of neuronal cells at low concentrations.[25]

-

Protection against Cellular Stress: It can protect neuronal cells from endoplasmic reticulum (ER) stress.[25]

-

Activation of Pro-survival Pathways: The neuroprotective effects of artemisinin may be mediated through the activation of pro-survival signaling pathways such as the ERK/CREB pathway.[27]

-

Anti-inflammatory Effects in the CNS: Given its anti-inflammatory properties, artemisinin may also exert neuroprotection by mitigating neuroinflammation, a common feature of many neurodegenerative disorders.

Quantitative Data: In Vitro Neuroprotective Effects

-

Artemisinin at a concentration of 1 µM significantly enhanced the viability of SH-SY5Y neuroblastoma cells to 120% of the control after 48 hours of incubation.[25]

-

In a model of 6-hydroxydopamine (6-OHDA)-induced neuronal injury, pretreatment with artemisinin showed a dose-dependent protective effect on PC12 cells.[28]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of artemisinin and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells or the protective effects on neuronal cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 3 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[25][29][30]

-

Compound Treatment: Treat the cells with various concentrations of artemisinin or its derivatives for the desired duration (e.g., 24, 48, or 72 hours).[25][29][30]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[30]

-

Formazan Solubilization: Remove the supernatant and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm or 570 nm using a microplate reader.[4][29]

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. The IC50 value can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of the test compound for a specific duration (e.g., 24 or 72 hours).[29][30]

-

Cell Harvesting: Collect both floating and adherent cells, and wash them twice with cold PBS.[29][30]

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.[29][30]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[29]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways.

-

Protein Extraction: After treatment with the compound, lyse the cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB, p-NF-κB, Akt, p-Akt) overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[4]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by artemisinin and a typical experimental workflow for assessing its anticancer activity.

Conclusion and Future Directions

Artemisinin and its derivatives have emerged as a class of compounds with remarkable therapeutic versatility, extending far beyond their established role in malaria treatment. Their potent anticancer, anti-inflammatory, antiviral, and neuroprotective properties, underpinned by a multitude of molecular mechanisms, present exciting opportunities for drug repurposing and development. The data summarized in this guide highlights the consistent and significant in vitro and in vivo activities of these compounds across various disease models.

Future research should focus on several key areas to facilitate the clinical translation of artemisinins for these new indications. The development of novel drug delivery systems is crucial to improve the pharmacokinetic properties and target-site accumulation of these compounds.[31] Further elucidation of their complex mechanisms of action will enable the identification of predictive biomarkers for patient stratification and the rational design of combination therapies. Rigorous, large-scale clinical trials are warranted to definitively establish the efficacy and safety of artemisinins in diverse patient populations for non-malarial diseases. The continued exploration of this "magic bullet" from traditional Chinese medicine holds immense promise for addressing some of the most challenging diseases of our time.

References

- 1. A whole‐genome scan for Artemisinin cytotoxicity reveals a novel therapy for human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dihydroartemisinin Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-cell analysis of dihydroartemisinin-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. mdpi.com [mdpi.com]

- 9. Artesunate Activates the Intrinsic Apoptosis of HCT116 Cells through the Suppression of Fatty Acid Synthesis and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of hepatocellular carcinoma progression by artesunate via modulation of the TLR4/MyD88/NF-κB signaling pathway - Wu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 11. Artemisinin and Angiogenesis, Pharmacological Research 48 (2003) [springboard4health.com]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer Activity of Artemisinin and its Derivatives | Anticancer Research [ar.iiarjournals.org]

- 14. ccnm.edu [ccnm.edu]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory, Antioxidant and Antimicrobial Effects of Artemisinin Extracts from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gdddrjournal.com [gdddrjournal.com]

- 18. Immune Suppressive Properties of Artemisinin Family Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Artesunate attenuates inflammatory injury and inhibits the NF-κB pathway in a mouse model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Artesunate attenuates proliferation of epithelial cells by downregulating the NF-κB and AKT signaling pathways in benign mammary gland hyperplasia rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. synapse.koreamed.org [synapse.koreamed.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 25. Artemisinin Stimulates Neuronal Cell Viability and Possess a Neuroprotective Effect In Vitro | MDPI [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Artemisinin Improved Neuronal Functions in Alzheimer's Disease Animal Model 3xtg Mice and Neuronal Cells via Stimulating the ERK/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. spandidos-publications.com [spandidos-publications.com]

- 30. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials [frontiersin.org]

The Structure-Activity Relationship of Artemisinin: A Technical Guide for Drug Development

An in-depth exploration of the chemical architecture and biological activity of artemisinin and its derivatives, providing a roadmap for the development of next-generation therapeutics.

Artemisinin, a sesquiterpene lactone originally extracted from the plant Artemisia annua, and its semi-synthetic derivatives represent a cornerstone in the treatment of malaria.[1][2] Beyond their potent antiplasmodial properties, these compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4][5][6][7] The unique 1,2,4-trioxane endoperoxide bridge is the pharmacophore essential for the biological activity of this class of molecules.[1][8] This technical guide delves into the critical structure-activity relationships (SAR) of artemisinins, providing researchers, scientists, and drug development professionals with a comprehensive overview of the key structural modifications that influence their therapeutic efficacy.

Core Principles of Artemisinin's Bioactivity

The prevailing mechanism of action for artemisinins involves the iron-mediated cleavage of the endoperoxide bridge.[1][9][10] In the context of malaria, the parasite digests hemoglobin within infected red blood cells, leading to an accumulation of ferrous iron (Fe²⁺) in the form of heme.[9][11] This iron catalyzes the opening of the endoperoxide ring, generating highly reactive carbon-centered radicals and reactive oxygen species (ROS).[9][10][11][12][13] These reactive species are believed to alkylate and damage a multitude of parasitic proteins and other biomolecules, ultimately leading to parasite death.[10] A similar mechanism is proposed for its anticancer activity, leveraging the higher intracellular iron concentrations often found in cancer cells compared to normal cells.[9][11][14]

Structure-Activity Relationship (SAR) Studies

Extensive research has elucidated the impact of structural modifications at various positions of the artemisinin scaffold on its biological activity. The following sections summarize the key SAR findings for both antimalarial and anticancer applications.

The Indispensable Endoperoxide Bridge

The 1,2,4-trioxane ring is the absolute requirement for the biological activity of artemisinins. Reduction of the peroxide bridge to form deoxyartemisinin results in a near-complete loss of both antimalarial and anticancer efficacy.[15] This underscores the central role of the endoperoxide in the generation of cytotoxic radical species.

Modifications at the C-10 Position

The C-10 position of the artemisinin lactone ring has been a primary target for derivatization to improve the parent compound's poor solubility and pharmacokinetic profile. Reduction of the C-10 lactone to the lactol, dihydroartemisinin (DHA), serves as a key intermediate for the synthesis of clinically important derivatives such as artemether, arteether, and artesunate.[8][15]

-

Ethers and Esters: The formation of ether (e.g., artemether, arteether) and ester (e.g., artesunate) derivatives at the C-10 position has led to compounds with enhanced solubility and improved antimalarial activity compared to artemisinin.[15]

-

Amino Derivatives: The introduction of amino groups at C-10 has been explored to develop more stable and water-soluble derivatives.[16]

Dimerization and Hybridization

More recent strategies in artemisinin drug design have focused on the synthesis of dimers and hybrid molecules to enhance potency and selectivity.

-

Dimers: Dimeric artemisinin derivatives, where two artemisinin units are linked together, have shown significantly greater anticancer activity than their monomeric counterparts.[11][17]

-

Hybrids: Covalently linking artemisinin to other pharmacologically active molecules, such as phytochemicals or chemotherapeutic agents, has emerged as a promising approach to develop novel compounds with potentially synergistic or multi-targeted activities.[14][18][19]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of selected artemisinin derivatives against Plasmodium falciparum and various cancer cell lines.

Table 1: In Vitro Antiplasmodial Activity of Artemisinin Derivatives

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Artemisinin | - | ~10 | [20] |

| Dihydroartemisinin (DHA) | - | <10 | [20] |

| Artemether | - | <10 | [20] |

| Artesunate | - | 1.5 | [20] |

| Artemisone | - | - | [16] |

| Artemiside | - | - | [16] |

Table 2: In Vitro Anticancer Activity of Artemisinin Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Artemisinin | A549 (Lung) | 28.8 (µg/mL) | [21] |

| Artemisinin | H1299 (Lung) | 27.2 (µg/mL) | [21] |

| Dihydroartemisinin (DHA) | HepG2 (Liver) | 29 | [22] |

| Dihydroartemisinin (DHA) | CL-6 (Cholangiocarcinoma) | 75 | [22] |

| Artesunate | HepG2 (Liver) | 50 | [22] |

| Artesunate | CL-6 (Cholangiocarcinoma) | 131 | [22] |

| Artemether | HepG2 (Liver) | 233 | [22] |

| Artemether | CL-6 (Cholangiocarcinoma) | 354 | [22] |

| Dimer (NSC735847) | RPMI7951 (Melanoma) | 0.05 | [21] |

| Hybrid (Artemisinin-coumarin b8) | HT-29 (Colon) | 0.01 (anoxic) | [19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of artemisinin derivatives.

In Vitro Antiplasmodial Assay (Ring-Stage Survival Assay - RSA)

The Ring-Stage Survival Assay (RSA) is a key method for determining the activity of antimalarial compounds against the early ring stages of P. falciparum.

-

Parasite Culture and Synchronization: P. falciparum cultures are maintained in vitro in human erythrocytes. Cultures are synchronized to obtain a high population of early ring-stage parasites (0-3 hours post-invasion) using methods such as sorbitol treatment.[2][23]

-

Drug Exposure: Synchronized ring-stage parasites are exposed to serial dilutions of the test compounds (e.g., artemisinin derivatives) for a short duration, typically 6 hours, to mimic the in vivo drug exposure profile.[23] A control group is treated with the vehicle (e.g., 0.1% DMSO).[23]

-

Drug Removal and Incubation: After the 6-hour exposure, the drug is washed from the cultures, and the parasites are incubated for a further 66 hours in fresh medium.[23]

-

Assessment of Parasite Viability: Parasite survival is assessed at 72 hours. This can be done by microscopic counting of viable parasites from Giemsa-stained blood smears or by using biochemical assays such as the SYBR Green I-based fluorescence assay or assays that measure parasite lactate dehydrogenase (pLDH) activity.

-

Data Analysis: The percentage of viable parasites in the drug-treated wells is calculated relative to the vehicle-treated control. The IC₅₀ value, the concentration of the drug that inhibits 50% of parasite growth, is determined by plotting the percentage of survival against the drug concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

-

Cell Culture: The selected cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the artemisinin derivatives for a specified period, typically 24, 48, or 72 hours. A control group receives only the vehicle.

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[7][22]

Visualizing Artemisinin's Mechanism and Drug Design Workflow

The following diagrams, generated using the DOT language, illustrate key aspects of artemisinin's mechanism of action and the drug development process.

Caption: Iron-mediated activation of artemisinin leading to parasite death.

Caption: A generalized workflow for SAR-guided drug design of artemisinin derivatives.

Caption: Logical dependencies for the biological activity of artemisinin.

Conclusion

The structure-activity relationship of artemisinin and its derivatives is a rich field of study that continues to yield compounds with improved therapeutic profiles. The indispensable endoperoxide bridge, coupled with strategic modifications at positions such as C-10, and the development of dimeric and hybrid structures, have paved the way for more potent and selective antimalarial and anticancer agents. A thorough understanding of these SAR principles, supported by robust experimental protocols and a clear visualization of the underlying mechanisms, is paramount for the successful design and development of the next generation of artemisinin-based drugs. This guide provides a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable natural product.

References

- 1. Artemisinin - Wikipedia [en.wikipedia.org]

- 2. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artemisinins: pharmacological actions beyond anti-malarial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of cytotoxic activities of artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives [mdpi.com]

- 9. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies [mdpi.com]

- 16. Synthesis of Artemiside and Its Effects in Combination with Conventional Drugs against Severe Murine Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Antitumor Activity Evaluation of Artemisinin Bivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. extranet.who.int [extranet.who.int]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Novel phenotypic assays for the detection of artemisinin-resistant Plasmodium falciparum malaria in Cambodia: in-vitro and ex-vivo drug-response studies - PMC [pmc.ncbi.nlm.nih.gov]

The Endoperoxide Bridge: A Technical Guide to the Natural Sources and Derivatives of Artemisinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin, a sesquiterpene lactone endoperoxide, stands as a landmark discovery in the fight against malaria.[1][2] Isolated in 1972 by Chinese scientist Tu Youyou from the plant Artemisia annua, this compound and its derivatives form the backbone of modern Artemisinin-based Combination Therapies (ACTs), the WHO-recommended first-line treatment for uncomplicated P. falciparum malaria.[1][3][4] The unique 1,2,4-trioxane ring structure is central to its potent and rapid parasiticidal activity, particularly against multi-drug resistant strains.[1][2] Beyond its renowned antimalarial properties, the artemisinin scaffold has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects, making it a subject of intense research and development.[5][6]

This technical guide provides an in-depth exploration of the natural sources of artemisinin, the synthesis of its key derivatives, and the experimental methodologies involved. It is designed to serve as a comprehensive resource for professionals engaged in natural product chemistry, drug discovery, and pharmaceutical development.

Natural Sources of Artemisinin

The primary and most commercially viable natural source of artemisinin is the sweet wormwood plant, Artemisia annua L., a member of the Asteraceae family native to temperate regions of Asia.[3] The compound is primarily sequestered within the glandular trichomes located on the leaves, stems, and flowers of the plant.[7]